molecular formula C6H11NO2 B1231640 3-Pyrrolidineacetic acid

3-Pyrrolidineacetic acid

Cat. No.: B1231640
M. Wt: 129.16 g/mol
InChI Key: OUENRUZPZZFMCA-UHFFFAOYSA-N
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Description

Pyrrolidin-3-yl-acetic acid is a compound that features a pyrrolidine ring attached to an acetic acid moiety. This compound is part of the broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which contributes to the compound’s unique chemical properties and biological activities.

Scientific Research Applications

Pyrrolidin-3-yl-acetic acid has a wide range of applications in scientific research, including:

Safety and Hazards

When handling 3-Pyrrolidineacetic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

The pyrrolidine ring, including 3-Pyrrolidineacetic acid, is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . The discovery of potential therapeutic agents that utilize different modes of action is of utmost significance to circumvent the constraints of existing drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoacetic acid . This reaction proceeds under mild conditions and yields the desired product in good yields.

Industrial Production Methods: Industrial production of pyrrolidin-3-yl-acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidin-3-yl-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The pyrrolidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of pyrrolidin-3-yl-acetic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

    Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.

    Pyrrolidin-2,5-dione: Known for its use in medicinal chemistry and as a building block for more complex molecules.

    Prolinol: A derivative of pyrrolidine with applications in asymmetric synthesis.

Uniqueness: Pyrrolidin-3-yl-acetic acid is unique due to its specific structure, which combines the pyrrolidine ring with an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-pyrrolidin-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(9)3-5-1-2-7-4-5/h5,7H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUENRUZPZZFMCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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